molecular formula C5H8O<br>(CH3)2C(OH)CCH<br>C5H8O B105114 2-Methyl-3-butyn-2-OL CAS No. 115-19-5

2-Methyl-3-butyn-2-OL

Cat. No. B105114
CAS RN: 115-19-5
M. Wt: 84.12 g/mol
InChI Key: CEBKHWWANWSNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-butyn-2-ol (MBY) is a commodity bulk chemical that has been extensively studied due to its utility in various chemical reactions and syntheses. It serves as a versatile building block in asymmetric synthesis, particularly in the enantioselective addition to aldehydes to form optically active terminal acetylenes . The compound has also been a subject of interest in the field of catalysis, especially in the context of hydrogenation reactions .

Synthesis Analysis

The synthesis of MBY derivatives has been achieved through various catalytic methods. One notable approach is the enantioselective addition of MBY to aldehydes, which has been facilitated by the use of indium(III) catalysts. This method yields products with high enantioselectivities and moderate to good yields, demonstrating the potential of MBY as an ethyne equivalent donor in asymmetric alkynylation .

Molecular Structure Analysis

The molecular structure of MBY-related compounds has been explored through different analytical techniques. For instance, the molecular structure and conformational composition of 3-butyn-1-ol, a related alkyne alcohol, have been investigated using gas electron diffraction and ab initio calculations, revealing a preference for the gauche conformation .

Chemical Reactions Analysis

MBY undergoes various chemical reactions, including hydrogenation and reactions with catalysts. The hydrogenation of MBY to 2-methyl-3-buten-2-ol (MBE) has been studied over different catalysts, such as Pd/ZnO and Pd-nanoparticles stabilized in hypercrosslinked polystyrene. These studies have shown that the catalysts' surface properties and the reaction solvent significantly influence the activity and selectivity of the hydrogenation process . Additionally, MBY has been used in the synthesis of flavoring substances, such as 2-Hydroxy-3-methyl-2-hexen-4-olid, through a series of transformations starting from methyl 2-hydeoxy-3-butenoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of MBY and its derivatives are closely related to their reactivity and the conditions under which they are synthesized or transformed. For example, the solvent-free hydrogenation of MBY over a Pd/ZnO structured catalyst has been compared to water-assisted conditions, revealing that the absence of solvent leads to high selectivity and stability of the catalyst . The effect of different solvents on the selective hydrogenation of MBY has also been studied, indicating that solvent properties such as dipole moment and dielectric constant play a crucial role in the catalytic activity and selectivity .

Scientific Research Applications

Catalyst in Hydrogenation Processes

2-Methyl-3-butyn-2-ol has been extensively studied in the context of hydrogenation reactions. Research demonstrates its use in hydrogenation over a Pd/ZnO catalyst, highlighting its effectiveness in this process. A kinetic model and selectivity study revealed that 2-methyl-3-butyn-2-ol can be hydrogenated efficiently with high selectivity to 2-methyl-3-buten-2-ol, showing superior performance compared to commercial catalysts like the Lindlar catalyst (Vernuccio et al., 2016).

Building Blocks for Asymmetric Synthesis

This compound is also important in organic synthesis. It has been used in the enantioselective addition to aldehydes to prepare optically active terminal acetylenes, serving as useful building blocks for asymmetric synthesis (Boyall et al., 2000).

Catalyst Development and Design

Further research into the catalyst and process design for alkyne hydrogenations emphasizes the application of 2-methyl-3-butyn-2-ol. This research underscores the importance of optimizing catalytic processes over different scales, from molecular to macro-scale, using this compound as a case study (Crespo-Quesada et al., 2012).

Spectroscopic Analysis and Nonlinear Optical Properties

In the field of materials science, 2-methyl-3-butyn-2-ol has been used in the synthesis and spectroscopic analysis of compounds with nonlinear optical properties. This application is significant for the development of new materials with potential uses in various technological applications (Praveenkumar et al., 2021).

Fluorescent Sensors for Nitroaromatics

Another intriguing application is in the development of fluorescent sensors for nitroaromatics. Supramolecular polymers synthesized using 2-methyl-3-butyn-2-ol have shown promise as selective sensors, detecting nitroaromatic compounds with high sensitivity (Shanmugaraju et al., 2013).

Safety And Hazards

2-Methyl-3-butyn-2-ol is highly flammable and harmful if swallowed . It may cause an allergic skin reaction and causes serious eye damage . It also generates explosion hazard and reacts violently with acids . Heating may cause violent combustion or explosion . It decomposes on contact with hot surfaces or flames, producing irritating fumes .

Future Directions

2-Methyl-3-butyn-2-ol is produced on an industrial scale as a precursor to terpenes and terpenoids . It is an intermediate in the industrial route to geraniol . It is also used as a starting material in the production of vitamins A and E as well as an intermediate chemical in fragrances and flavorings .

properties

IUPAC Name

2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBKHWWANWSNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Record name 2-METHYL-2-HYDROXY-3-BUTYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8849
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021949
Record name 2-Methyl-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-methyl-2-hydroxy-3-butyne is a colorless to straw yellow liquid. (USCG, 1999), Liquid, Liquid; mp = 2.6 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], COLOURLESS LIQUID.
Record name 2-METHYL-2-HYDROXY-3-BUTYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8849
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Butyn-2-ol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-3-butyn-2-ol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19650
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYLBUT-3-YN-2-OL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

219.2 to 221 °F at 760 mmHg (USCG, 1999), 104-105 °C
Record name 2-METHYL-2-HYDROXY-3-BUTYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8849
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLBUT-3-YN-2-OL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

77 °F (USCG, 1999), 20 °C c.c.
Record name 2-METHYL-2-HYDROXY-3-BUTYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8849
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLBUT-3-YN-2-OL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: miscible
Record name 2-METHYLBUT-3-YN-2-OL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.8672 (USCG, 1999) - Less dense than water; will float, Density (gas): 0.9 kg/m³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04
Record name 2-METHYL-2-HYDROXY-3-BUTYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8849
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLBUT-3-YN-2-OL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 2.9
Record name 2-METHYLBUT-3-YN-2-OL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

16.0 [mmHg], Vapor pressure, kPa at 20 °C: 2
Record name 2-Methyl-3-butyn-2-ol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19650
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYLBUT-3-YN-2-OL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

2-Methyl-3-butyn-2-OL

CAS RN

115-19-5
Record name 2-METHYL-2-HYDROXY-3-BUTYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8849
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methyl-3-butyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-butyn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-3-BUTYN-2-OL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Butyn-2-ol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbut-3-yn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-3-BUTYN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHB904XHKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYLBUT-3-YN-2-OL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

36.7 °F (USCG, 1999), 2.6 °C
Record name 2-METHYL-2-HYDROXY-3-BUTYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8849
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLBUT-3-YN-2-OL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

Starting with 3-(2-bromo-6-methyl-8α-ergolinyl)-1,1-diethylurea, 3-(tetrahydropyran-2-yloxy)-1-propyne yields 3-[9,10-didehydro-6-methyl-2-[3-(tetrahydropyran-2-yloxy)-1-propynyl]-8α-ergolinyl]-1,1-diethylurea (25%) and 3-hydroxy-3-methyl-1-butyne yields 3-[9,10-didehydro-2-(3-hydroxy-3-methyl-1-butynyl)-6-methyl-8α-ergolinyl]-1,1-diethylurea (31%).
Name
3-(2-bromo-6-methyl-8α-ergolinyl)-1,1-diethylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-butyn-2-OL
Reactant of Route 2
2-Methyl-3-butyn-2-OL
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-butyn-2-OL
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-butyn-2-OL
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-butyn-2-OL
Reactant of Route 6
2-Methyl-3-butyn-2-OL

Citations

For This Compound
3,340
Citations
D Boyall, F López, H Sasaki, D Frantz… - Organic Letters, 2000 - ACS Publications
… We report the first example of enantioselective aldehyde additions of 2-methyl-3-butyn-2-ol, a commodity bulk chemical that is readily available. Following a facile fragmentation reaction…
Number of citations: 224 pubs.acs.org
A Prestianni, M Crespo-Quesada… - The Journal of …, 2014 - ACS Publications
… (18) In this line, we have recently found that the hydrogenation in aqueous medium of 2-methyl-3-butyn-2-ol (MBY) occurring on Pd nanocrystals, having well-defined shapes, is a …
Number of citations: 32 pubs.acs.org
N Semagina, M Grasemann, N Xanthopoulos… - Journal of …, 2007 - Elsevier
… Pd/ZnO/SMF (0.2 wt% Pd, 6 wt% ZnO) allowed > 95 % yield of 2-methyl-3-buten-2-ol (MBE) during 2-methyl-3-butyn-2-ol hydrogenation at 308 K and 5 bar pressure using water as the …
Number of citations: 137 www.sciencedirect.com
AJ Fernández-Ropero, B Zawadzki, E Kowalewski… - Catalysts, 2021 - mdpi.com
… Pd/γ-Al 2 O 3 has been evaluated for hydrogenation of 2-methyl-3-butyn-2-ol in continuous-… the sites of improved semi-hydrogenation of 2-methyl-3-butyn-2-ol towards 2-methyl-3-buten-…
Number of citations: 8 www.mdpi.com
M Crespo-Quesada, M Grasemann, N Semagina… - Catalysis Today, 2009 - Elsevier
The solvent-free selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to 2-methyl-3-buten-2-ol (MBE) was studied over a Pd/ZnO structured catalyst and compared to its behavior in …
Number of citations: 85 www.sciencedirect.com
N Semagina, A Renken, D Laub, L Kiwi-Minsker - Journal of Catalysis, 2007 - Elsevier
… Thus, the aim of this work was to elaborate a method for monodispersed Pd nanoparticle preparation and to study size effect in 2-methyl-3-butyn-2-ol hydrogenation using the …
Number of citations: 130 www.sciencedirect.com
DA Heerding, N Rhodes, JD Leber… - Journal of medicinal …, 2008 - ACS Publications
… A Sonogashira reaction with 2-methyl-3-butyn-2-ol followed by removal of the protecting … followed by a Sonogashira reaction with 2-methyl-3-butyn-2-ol completed the syntheses. …
Number of citations: 168 pubs.acs.org
LB Okhlopkova, SV Cherepanova, IP Prosvirin… - Applied Catalysis A …, 2018 - Elsevier
… Influence of composition and heterogenization to titania matrix of Pd-Zn nanoparticles has been studied in selective hydrogenation of the triple bond of 2-methyl-3-butyn-2-ol (MBY). Pd-…
Number of citations: 39 www.sciencedirect.com
C Yi, R Hua, H Zeng, Q Huang - Advanced Synthesis & …, 2007 - Wiley Online Library
… found that, in the reaction of chlorobenzene with 2-methyl-3butyn-2-ol, a low yield (ca. 12%) … chlorides with 2-methyl-3-butyn-2-ol.[5] It is well known that 2-methyl-3-butyn-2-ol can be …
Number of citations: 47 onlinelibrary.wiley.com
LB Okhlopkova, EV Matus, IP Prosvirin… - Journal of Nanoparticle …, 2015 - Springer
… The prepared catalysts have been tested in the selective hydrogenation of 2-methyl-3-butyn-2-ol, and the results have been compared with catalysts prepared by conventional …
Number of citations: 26 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.